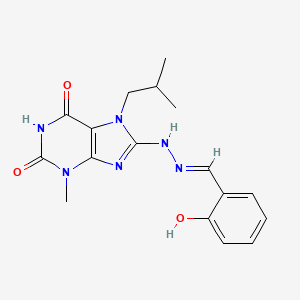
2-((6-(2-methoxyphenyl)pyridazin-3-yl)thio)-N-phenethylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-((6-(2-methoxyphenyl)pyridazin-3-yl)thio)-N-phenethylacetamide” is a complex organic molecule. It contains a pyridazine ring, which is a type of nitrogen-containing heterocycle . The molecule also includes a methoxyphenyl group, a thioether linkage, and a phenethylacetamide moiety.
Molecular Structure Analysis
The pyridazine ring in this compound is a six-membered ring with two nitrogen atoms. This ring is likely to contribute to the compound’s reactivity and binding properties . The methoxyphenyl group, thioether linkage, and phenethylacetamide moiety could also influence the compound’s overall structure and properties .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular weight, and the presence of functional groups can influence properties like solubility, stability, and reactivity .Scientific Research Applications
Synthesis and Structural Analysis
Research has detailed the synthesis and structural characterization of related pyridazinone and imidazopyridine derivatives. These studies often explore novel synthetic pathways, aiming to improve the efficiency of synthesis or to modify the chemical structure for enhanced biological activity. For instance, the synthesis of imidazopyridine- and purine-thioacetamide derivatives labeled with carbon-11 as potential PET tracers indicates the relevance of these compounds in diagnostic imaging and neurological research (Gao, Wang, & Zheng, 2016).
Pharmacological Applications
Several studies have evaluated the pharmacological effects of pyridazinone derivatives, highlighting their potential as therapeutic agents. For example, novel pyridazinone derivatives have been synthesized and tested as butyrylcholinesterase inhibitors, showing promise for Alzheimer's disease treatment (Dundar, Kuyrukcu, Eren, Şenol Denİz, Onkol, & Orhan, 2019). Additionally, compounds within this family have been explored for their anti-inflammatory, analgesic, and antiulcer activities, demonstrating the versatility of pyridazinone derivatives in addressing various health conditions (Sharma & Bansal, 2016).
Biological Activity and Molecular Interactions
Research into the molecular interactions and biological activity of pyridazinone derivatives has provided valuable insights into their mechanisms of action. Studies have explored the binding affinity of these compounds to specific receptors or enzymes, shedding light on their potential therapeutic applications. For instance, the interaction of synthesized pyridazinone derivatives with central and mitochondrial benzodiazepine receptors has been investigated, revealing significant binding affinities and suggesting applications in neurological disorders (Schmitt, Bourguignon, Barlin, & Davies, 1997).
Mechanism of Action
Target of Action
The compound “2-((6-(2-methoxyphenyl)pyridazin-3-yl)thio)-N-phenethylacetamide” belongs to the class of pyridazine derivatives . Pyridazine derivatives have been shown to be ‘privileged structures’ in medicinal chemistry and have been utilized against a range of biological targets . .
Mode of Action
Pyridazine derivatives have been reported to exhibit a wide range of pharmacological activities such as antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, and various other anticipated biological activities
Biochemical Pathways
Pyridazine derivatives have been reported to affect a wide range of biological processes, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Pyridazine derivatives have been reported to exhibit a wide range of pharmacological activities , suggesting that they may have diverse molecular and cellular effects.
Future Directions
properties
IUPAC Name |
2-[6-(2-methoxyphenyl)pyridazin-3-yl]sulfanyl-N-(2-phenylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2S/c1-26-19-10-6-5-9-17(19)18-11-12-21(24-23-18)27-15-20(25)22-14-13-16-7-3-2-4-8-16/h2-12H,13-15H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSQYXBOLYFQMMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NN=C(C=C2)SCC(=O)NCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl 6-chloropyridine-3-carboxylate](/img/structure/B2479506.png)
![Ethyl 4-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate](/img/structure/B2479509.png)
![4-[7-(2,4-Dichlorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]morpholine](/img/structure/B2479511.png)
![4-[bis(2-methoxyethyl)sulfamoyl]-N-(4-chloro-3-methyl-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2479513.png)
![N-[4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl]benzenesulfonamide](/img/structure/B2479515.png)
![(3-{[(Tert-butoxy)carbonyl]amino}-5-chlorophenyl)boronic acid](/img/structure/B2479516.png)
![Ethyl 5-[(3,4-difluorobenzoyl)amino]-3-(4-methoxyphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2479520.png)
![2-[(4-Fluorophenyl)formamido]-3-methylbutanoic acid](/img/structure/B2479521.png)


![methyl 2-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamido)thiophene-3-carboxylate](/img/structure/B2479524.png)
![1-[2-(4-Propan-2-ylphenyl)cyclopropyl]ethanone](/img/structure/B2479526.png)